molecular formula C20H20N4O4 B4899022 5-({3-[(4-acetyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline

5-({3-[(4-acetyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline

Cat. No. B4899022
M. Wt: 380.4 g/mol
InChI Key: FVJJXLQEIMBNBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({3-[(4-acetyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline is a synthetic compound that has been the subject of scientific research due to its potential in various fields. It is a complex chemical compound that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 5-({3-[(4-acetyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has also been shown to have antioxidant properties and can protect cells from oxidative damage.
Biochemical and Physiological Effects:
The compound has been shown to have several biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has also been shown to have antioxidant properties and can protect cells from oxidative damage. In addition, the compound has been shown to have neuroprotective properties and can protect neurons from damage.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also stable and can be stored for long periods of time without degradation. However, the compound has some limitations for lab experiments. It is a complex compound that requires specialized equipment and expertise to synthesize. In addition, the compound is relatively expensive, which can limit its use in some research studies.

Future Directions

There are several future directions for research on 5-({3-[(4-acetyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline. One direction is to further study the compound's potential in cancer research. Specifically, researchers can explore the compound's mechanism of action and its potential in combination with other anticancer drugs. Another direction is to study the compound's potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Researchers can explore the compound's mechanism of action and its potential in animal models of these diseases. Finally, researchers can explore the synthesis of analogs of the compound to improve its potency and selectivity.

Scientific Research Applications

The compound has been the subject of scientific research due to its potential in various fields. One of the potential applications of the compound is in the field of cancer research. Studies have shown that the compound has anticancer properties and can inhibit the growth of cancer cells. The compound has also been studied for its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[4-[5-(isoquinolin-5-yloxymethyl)-1,2-oxazole-3-carbonyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-14(25)23-7-9-24(10-8-23)20(26)18-11-16(28-22-18)13-27-19-4-2-3-15-12-21-6-5-17(15)19/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJJXLQEIMBNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=NOC(=C2)COC3=CC=CC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({3-[(4-acetyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline
Reactant of Route 2
Reactant of Route 2
5-({3-[(4-acetyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline
Reactant of Route 3
Reactant of Route 3
5-({3-[(4-acetyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline
Reactant of Route 4
Reactant of Route 4
5-({3-[(4-acetyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline
Reactant of Route 5
Reactant of Route 5
5-({3-[(4-acetyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline
Reactant of Route 6
5-({3-[(4-acetyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.